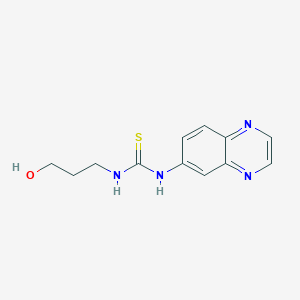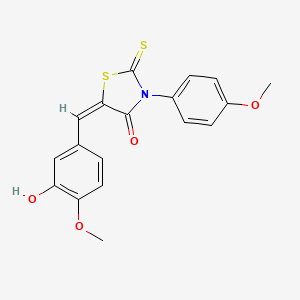![molecular formula C20H19BrN2O3 B3896469 N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3896469.png)
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide
Vue d'ensemble
Description
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Mécanisme D'action
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. As a result, the expression of NF-κB target genes is suppressed, leading to the inhibition of inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound induces apoptosis by activating caspases and suppressing the expression of anti-apoptotic proteins. In immune cells, this compound 11-7082 suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and modulates the activity of immune cells, such as T cells and macrophages. In addition, this compound 11-7082 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide 11-7082 has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The compound is also stable and soluble in aqueous solutions, which facilitates its use in cell-based assays and animal studies. However, this compound 11-7082 has some limitations for lab experiments. It has been shown to have off-target effects on other signaling pathways, which may complicate data interpretation. In addition, the compound has poor bioavailability, which may limit its efficacy in vivo.
Orientations Futures
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide 11-7082 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. In addition, there are several future directions for the development of this compound 11-7082 and its analogs. One direction is to improve the bioavailability of the compound by developing more potent and selective inhibitors of NF-κB. Another direction is to explore the therapeutic potential of this compound 11-7082 in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the combination of this compound 11-7082 with other drugs or therapies may enhance its efficacy and reduce its side effects.
Applications De Recherche Scientifique
N-[2-(3-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by this compound 11-7082 has been shown to induce apoptosis (programmed cell death) in cancer cells, suppress inflammation, and modulate immune response.
Propriétés
IUPAC Name |
N-[(E)-1-(3-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c21-17-8-4-5-15(13-17)14-18(20(25)23-9-11-26-12-10-23)22-19(24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,22,24)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUHZYNFULHPQ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)
![3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
![5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896405.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide](/img/structure/B3896417.png)
![N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)

![1-(3,5-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3896439.png)
![{[5-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896448.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B3896462.png)
![4-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896467.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3896485.png)
![N-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]acetamide](/img/structure/B3896493.png)